N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine
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Overview
Description
N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine is a chemical compound with the molecular formula C7H14N2O2 It is known for its unique structure, which includes a hydroxy group, a dimethyl group, and an oxo group attached to a pentanamidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine typically involves the reaction of 4,4-dimethyl-3-oxopentanoic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amidine group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amidine group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amidine derivatives.
Scientific Research Applications
N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s unique structure allows it to interact with specific pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-4-methyl-3-oxo-pentanamidine
- N-Hydroxy-4,4-dimethyl-3-oxo-hexanamidine
- N-Hydroxy-4,4-dimethyl-3-oxo-butanamidine
Uniqueness
N-Hydroxy-4,4-dimethyl-3-oxo-pentanamidine is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N'-hydroxy-4,4-dimethyl-3-oxopentanimidamide |
InChI |
InChI=1S/C7H14N2O2/c1-7(2,3)5(10)4-6(8)9-11/h11H,4H2,1-3H3,(H2,8,9) |
InChI Key |
CBJSJOZBBHBLMO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)C/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=NO)N |
Origin of Product |
United States |
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